molecular formula C13H13N7O2 B2561814 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1903153-48-9

1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

カタログ番号: B2561814
CAS番号: 1903153-48-9
分子量: 299.294
InChIキー: WDZQFBKMESTJBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H13N7O2 and its molecular weight is 299.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and learning .

Mode of Action

This compound interacts with both AChE and BuChE, inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode, meaning the compound can interact with both the catalytic site and peripheral anionic site of the AChE active site .

Biochemical Pathways

By inhibiting AChE and BuChE, this compound affects the cholinergic pathway . This results in an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .

Pharmacokinetics

Its potent inhibitory activity against ache and buche suggests that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic transmission due to the inhibition of AChE and BuChE . This can potentially alleviate the symptoms of diseases characterized by reduced acetylcholine levels, such as Alzheimer’s disease .

Action Environment

Like all drugs, factors such as temperature, ph, and the presence of other substances can potentially affect its stability and efficacy .

生物活性

1-Methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 2034505-46-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with an indazole ring and a carboxamide group. Its molecular formula is C18H16N6O2C_{18}H_{16}N_{6}O_{2}, with a molecular weight of approximately 348.4 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the indazole ring and subsequent acylation processes.

Anticancer Properties

Research indicates that derivatives of benzotriazine, including compounds similar to this compound, exhibit significant anticancer activities. For instance, certain benzotriazinone derivatives have shown effectiveness against various cancer cell lines by inhibiting cell growth and inducing apoptosis through mechanisms such as targeting specific receptors involved in cancer progression .

Antimicrobial Activity

Compounds containing the triazole moiety are known for their antimicrobial properties. In vitro studies have demonstrated that related triazole derivatives exhibit potent activity against a range of bacterial strains and fungi. This suggests that this compound may similarly possess antimicrobial effects .

Cholinesterase Inhibition

Recent studies have highlighted the potential of compounds with the 4-oxobenzo[d][1,2,3]triazin structure as cholinesterase inhibitors. These compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, derivatives have exhibited IC50 values significantly lower than standard inhibitors like donepezil .

Study on Anticancer Activity

A study synthesized various benzotriazine derivatives and evaluated their anticancer properties against HepG2 liver carcinoma cells. The most promising derivatives demonstrated strong binding affinities toward specific targets involved in cancer cell proliferation . This highlights the potential for this compound to be developed as an anticancer agent.

Study on Cholinesterase Inhibition

In another study focused on cholinesterase inhibition, a series of compounds were tested against AChE and BuChE. One compound demonstrated an IC50 value of 3.2 μM against BuChE, indicating its potential as a therapeutic agent for Alzheimer's disease . This suggests that similar structural compounds may also exhibit significant cholinergic activity.

Data Table: Biological Activities Overview

Property Activity Reference
AnticancerEffective against HepG2 cells
AntimicrobialActive against bacteria/fungi
Cholinesterase InhibitionIC50 = 3.2 μM (against BuChE)

科学的研究の応用

Biological Applications

The biological applications of this compound are significant and varied:

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit broad-spectrum antimicrobial properties. For instance, studies have indicated that similar compounds can act as effective inhibitors against various bacterial strains, including those resistant to conventional antibiotics . The presence of the triazole moiety is crucial for this activity.

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. In particular, its mechanism of action may involve the disruption of key metabolic pathways in cancer cells .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. For example, it has shown promise as a cholinesterase inhibitor with sub-micromolar IC50 values, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of similar compounds in various biological assays:

  • Study on Antimicrobial Activity : A series of 4-oxobenzo[d][1,2,3]triazin derivatives were synthesized and evaluated for their antibacterial activity. Among these compounds, some displayed significant inhibition against Mycobacterium smegmatis, indicating their potential use in treating infections caused by resistant strains .
  • Anticancer Evaluation : In vitro studies demonstrated that specific derivatives could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways and inhibition of cell cycle progression .

特性

IUPAC Name

1-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O2/c1-19-8-11(16-17-19)12(21)14-6-7-20-13(22)9-4-2-3-5-10(9)15-18-20/h2-5,8H,6-7H2,1H3,(H,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZQFBKMESTJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。